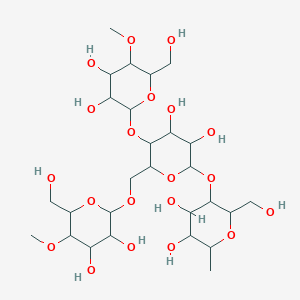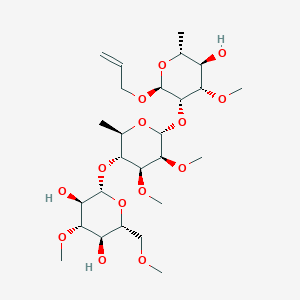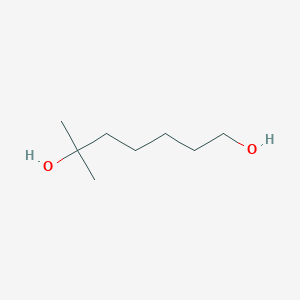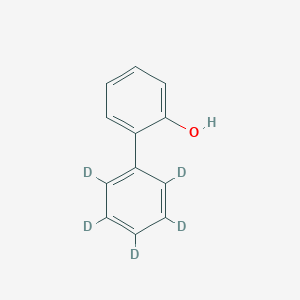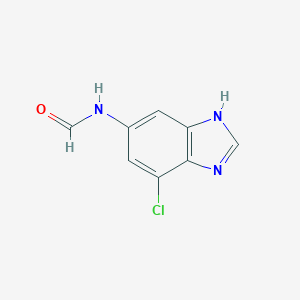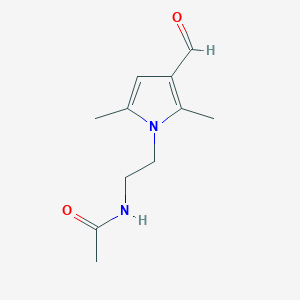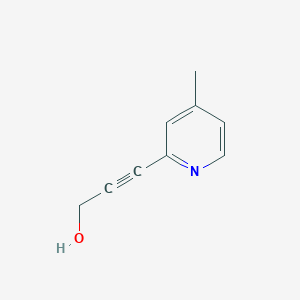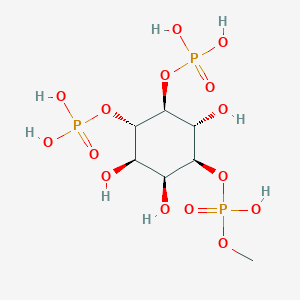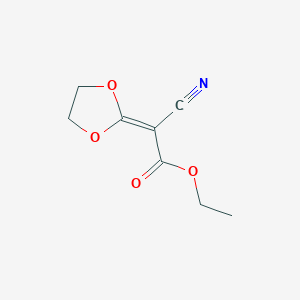
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate derivatives have been synthesized through reactions involving 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, showing solid-state fluorescence properties (Chunikhin & Ershov, 2021).
- The compound and its derivatives, such as (Z)-ethyl 2-cyano-2-(3H- and 2-methyl-3H-quinazoline-4-ylidene) acetate, have been synthesized via multi-step reactions, with structures determined by 1H-NMR spectroscopy and X-ray analysis (Tulyasheva et al., 2005).
Molecular Structure Analysis
- The crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate revealed that its six-membered 1,3-dithiane ring adopts a twist-boat conformation (Boukhedena et al., 2018).
Chemical Reactions and Properties
- The compound participates in various reactions, including cyclocondensation with aromatic esters bearing labile halogen, leading to fused heterocycles (Dar'in, Ivanov, & Lobanov, 2015).
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement illustrates its application in synthesizing hydroxamic acids and ureas from carboxylic acids (Thalluri, Manne, Dev, & Mandal, 2014).
Physical Properties Analysis
- The physical properties of ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate and its derivatives, particularly their crystallographic structures and conformations, have been extensively studied, revealing details like twist-boat conformations and intermolecular interactions (Boukhedena et al., 2018).
Chemical Properties Analysis
- The compound's chemical properties, such as fluorescence and reactivity in various chemical reactions, have been a subject of research, demonstrating its versatility in synthetic chemistry (Chunikhin & Ershov, 2021).
Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
- Application Summary: Ethyl 2-cyano-2-(1,3-dithian-2-ylidene) acetate (ECDYA) has been used as a corrosion inhibitor for carbon steel in acidic solutions .
- Methods of Application: The inhibitive action of ECDYA on carbon steel corrosion in 1 M HCl and 0.5 M H2SO4 aqueous solutions was examined using different corrosion evaluation methods, such as weight loss, potentiodynamic polarisation, and electrochemical impedance spectroscopy .
- Results: The results showed that the inhibitory character of ECDYA increases with the concentration but is inversely related to the temperature. The compound was found to be a mixed inhibitor, and its inhibiting effect was interpreted through its adsorption on the metal surface .
2. Crystal Structure Analysis
- Application Summary: The crystal structure of Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate has been analyzed .
- Methods of Application: The crystal structure was determined using X-ray crystallography .
- Results: The compound was found to contain a 1,3-dithiane ring which has a twist-boat conformation. The dihedral angle between the mean planes of the ethyl acetate group and the dithiane ring is 17.56 (13) .
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, and H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-11-7(10)6(5-9)8-12-3-4-13-8/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOJLHONQPUKAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1OCCO1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377590 |
Source


|
| Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | |
CAS RN |
121020-70-0 |
Source


|
| Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

